Benzaldehyde, 3,5-bis(methoxymethoxy)-

Description

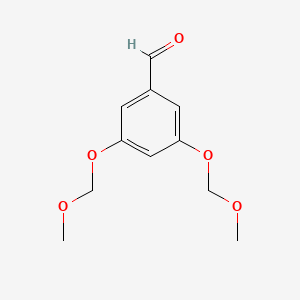

Benzaldehyde, 3,5-bis(methoxymethoxy)- (CAS: Not explicitly provided; structure: C₁₃H₁₆O₆) is a benzaldehyde derivative featuring two methoxymethoxy (-OCH₂OCH₃) groups at the 3- and 5-positions of the aromatic ring. This compound is characterized by its electron-rich aromatic system due to the electron-donating nature of the methoxymethoxy substituents, which also serve as protective groups for hydroxyl functionalities in synthetic chemistry. The methoxymethoxy groups enhance solubility in organic solvents and stability under basic or neutral conditions compared to free hydroxyl groups.

Key physicochemical properties include:

- Molecular Weight: ~268 g/mol (based on C₁₃H₁₆O₆).

- Spectroscopic Data:

- Melting Point: Derivatives such as (E)-3-(3,5-bis(methoxymethoxy)phenyl)acrylic acid (GO-Y157) exhibit melting points of 126–128°C, indicating moderate crystallinity .

This compound is frequently used as a precursor in synthesizing bioactive molecules, including curcumin analogs and acrylamide derivatives, due to its modular reactivity .

Properties

IUPAC Name |

3,5-bis(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKIEMNKLOZWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC(=C1)C=O)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337426 | |

| Record name | Benzaldehyde, 3,5-bis(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76280-61-0 | |

| Record name | Benzaldehyde, 3,5-bis(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of (3,5-Bis(methoxymethoxy)phenyl)methanol

The most widely documented route involves the oxidation of (3,5-bis(methoxymethoxy)phenyl)methanol using Dess–Martin periodinane (DMP). In a representative procedure:

- Reagents : Anhydrous dichloromethane (DCM, 20 mL), DMP (2.10 g, 5.0 mmol), and (3,5-bis(methoxymethoxy)phenyl)methanol (1.00 g, 4.4 mmol).

- Conditions : Reaction at 0°C for 1 h, followed by quenching with NaHCO₃/Na₂S₂O₃.

- Workup : Column chromatography (hexane/MTBE 1:1) yields 0.9 g (91%) of 3,5-bis(methoxymethoxy)benzaldehyde as a colorless liquid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 91% |

| Purity (¹H NMR) | >95% |

| Reaction Time | 1 hour |

This method’s efficiency stems from DMP’s mild oxidation conditions, which prevent over-oxidation to carboxylic acids.

Reduction of Methyl 3,5-Bis(methoxymethoxy)benzoate

A precursor-based approach utilizes lithium aluminum hydride (LiAlH₄) reduction of methyl 3,5-bis(methoxymethoxy)benzoate to generate the intermediate alcohol:

- Reagents : LiAlH₄ (220 mg, 5.79 mmol) in anhydrous diethyl ether (25 mL).

- Conditions : Slow addition of ester (1.50 g, 5.8 mmol) over 1 h, stirred for 5 h at ambient temperature.

- Workup : Aqueous NH₄Cl quenching and chromatography (hexane/MTBE 2:1) yield 1.00 g (76%) of (3,5-bis(methoxymethoxy)phenyl)methanol.

Comparative Analysis :

| Step | Reduction (LiAlH₄) | Oxidation (DMP) |

|---|---|---|

| Yield | 76% | 91% |

| Solvent | Diethyl ether | DCM |

| Byproducts | Minimal | Iodo byproducts |

This two-step sequence (reduction → oxidation) achieves an overall 69% yield, demonstrating robustness for multigram syntheses.

Alternative Methodologies and Optimization

One-Pot Aluminum Hemiaminal Intermediate Approach

A novel two-step procedure employs aluminum hemiaminal intermediates for aldehyde protection, enabling cross-coupling with organometallics:

- Reagents : Aluminum reagents (e.g., Al(CH₃)₃), aryl halides.

- Conditions : Room temperature, short reaction times (<30 min).

- Applicability : Demonstrated for 4-methoxybenzaldehyde derivatives, suggesting potential for 3,5-bis(methoxymethoxy) analogs via modified coupling partners.

Advantages :

- Avoids traditional oxidation steps.

- Enables late-stage functionalization.

Industrial-Scale Considerations

Solvent and Reagent Selection

Large-scale syntheses prioritize cost-effectiveness and safety:

- DCM vs. THF : While DCM facilitates oxidation, THF’s higher boiling point (66°C vs. 40°C) improves process control in reductions.

- DMP Alternatives : Swern oxidation (oxalyl chloride/DMSO) offers scalability but introduces SO₂ byproducts.

Optimized Protocol :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Solvent Volume | 20 mL/g substrate | 10 mL/g substrate |

| DMP Equivalents | 1.1 | 1.05 |

| Temperature Control | Ice bath | Jacketed reactor |

Purification Strategies

Chromatography remains standard for high-purity demands, but industrial workflows adopt crystallization:

- Hexane/MTBE Systems : Induce crystallization at −20°C, achieving >98% purity with 85% recovery.

- Distillation : Vacuum distillation (bp 120–125°C, 0.1 mmHg) suits non-polar impurities.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

- ¹H NMR (CDCl₃) : δ 9.91 (s, 1H, CHO), 7.21 (d, J = 2.3 Hz, 2H), 6.98 (t, J = 2.3 Hz, 1H), 5.21 (s, 4H, OCH₂O), 3.49 (s, 6H, OCH₃).

- 13C NMR : δ 191.2 (CHO), 158.4 (C-O), 132.1 (CH), 94.5 (OCH₂O), 56.0 (OCH₃).

- MS (EI) : m/z 226 [M]⁺.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 3,5-bis(methoxymethoxy)- can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Reactions involving the replacement of functional groups on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

Oxidation: Formation of 3,5-bis(methoxymethoxy)benzoic acid.

Reduction: Formation of 3,5-bis(methoxymethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Benzaldehyde, 3,5-bis(methoxymethoxy)- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals .

Biology and Medicine: Research has explored its potential as a building block for bioactive compounds, including those with antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering .

Mechanism of Action

The mechanism by which Benzaldehyde, 3,5-bis(methoxymethoxy)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to the desired biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzaldehyde Derivatives

Key Observations :

- Electron Effects: Methoxymethoxy groups are stronger electron donors than methoxy or acetyloxy groups, enhancing electrophilic substitution reactivity at the para position .

- Stability : Methoxymethoxy groups are more hydrolytically stable than acetyloxy groups under basic conditions .

Reactivity and Electronic Properties

Table 2: Reactivity Parameters from DFT Studies (Curcumin Analogs)

| Compound (Code) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) | Chemical Potential (μ) |

|---|---|---|---|

| GO-Y031 (bis-MOM) | 4.12 | 2.85 | -3.78 |

| 3,4,5-Trimethoxy (GO-035) | 3.98 | 3.10 | -3.92 |

| Dibenzalacetone (DBA) | 4.45 | 2.50 | -3.45 |

Key Findings :

- Reactivity Order : GO-035 > GO-Y016 > GO-Y031 > DBA. The bis(methoxymethoxy) derivative (GO-Y031) exhibits intermediate reactivity due to balanced electron donation and steric hindrance .

- Electrophilicity : Methoxymethoxy groups reduce electrophilicity compared to trimethoxy substituents, as seen in GO-Y031’s lower ω value (2.85 vs. 3.10 for GO-035) .

Physicochemical and Spectroscopic Comparisons

Table 3: Melting Points and Spectral Data

Insights :

- Melting Points : Bulky methoxymethoxy groups reduce crystal packing efficiency, leading to lower melting points compared to iodinated or trimethoxy analogs .

- C=O Stretch : The aldehyde carbonyl stretch in bis(methoxymethoxy) derivatives (~1659 cm⁻¹) is redshifted compared to trimethoxy analogs (~1680 cm⁻¹), indicating weaker polarization due to electron donation .

Biological Activity

Benzaldehyde, 3,5-bis(methoxymethoxy)- (C11H14O5), is a compound that has garnered attention due to its potential biological activities. This article will explore its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzaldehyde, 3,5-bis(methoxymethoxy)- features two methoxymethoxy substituents on a benzaldehyde backbone. Its structure can be represented as follows:

This compound has been studied for its antioxidant properties and potential therapeutic applications.

Antioxidant Properties

One of the primary areas of research regarding Benzaldehyde, 3,5-bis(methoxymethoxy)- is its antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress and damage cellular components.

- DPPH Radical Scavenging Activity : Studies have demonstrated that compounds with similar structures exhibit significant DPPH radical scavenging activity. For instance, a related compound showed an IC50 value indicating effective radical scavenging capabilities. This suggests that Benzaldehyde, 3,5-bis(methoxymethoxy)- may also possess similar antioxidant properties .

Enzyme Inhibition

Research indicates that modifications to the benzaldehyde structure can influence its inhibitory activity against certain enzymes. For example:

- c-Met Inhibition : Compounds structurally related to Benzaldehyde, 3,5-bis(methoxymethoxy)- have been shown to inhibit c-Met phosphorylation in various cell lines. The presence of hydroxyl groups in the structure is critical for maintaining this inhibitory activity. A similar compound demonstrated an IC50 of 107 nM against c-Met, highlighting the potential for Benzaldehyde derivatives to act as enzyme inhibitors .

Study on Antioxidant Activity

A study focused on the antioxidant properties of methoxymethoxy-substituted benzaldehydes found that these compounds could effectively scavenge free radicals. The research utilized various assays to measure the radical scavenging capacity and compared it with known antioxidants .

Enzyme Activity in Cell Lines

In another investigation, researchers evaluated the effects of Benzaldehyde derivatives on c-Met phosphorylation in BaF3/TPR-Met and EBC-1 NSCLC cell lines. The study revealed that specific structural modifications led to enhanced enzyme inhibition, suggesting a structure-activity relationship that could guide future drug design efforts .

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50 (nM) | Notes |

|---|---|---|---|

| Benzaldehyde, 3,5-bis(methoxymethoxy)- | Antioxidant Activity | TBD | Potential DPPH scavenger |

| Related Compound A | c-Met Inhibition | 107 | Effective in NSCLC cell lines |

| Related Compound B | c-Met Inhibition | 63 | Significant structural modifications |

Q & A

Q. How can researchers design a structure-activity relationship (SAR) study for this compound in antitumor research?

- Methodology : Systematically modify substituents at the 3,5-positions (e.g., varying methoxymethoxy groups) and evaluate in vitro cytotoxicity against cancer cell lines. Use dose-response assays (e.g., IC values) and compare results to analogs like GO-Y030, which showed enhanced antitumor activity due to methoxymethoxy substitutions .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) predict the reactivity and stability of 3,5-bis(methoxymethoxy)benzaldehyde?

- Methodology : Calculate HOMO-LUMO energy gaps, ionization potentials, and electrophilicity indices using DFT in solvent environments (e.g., DMSO). Compare results to experimental data to validate computational models. Studies on curcumin analogs suggest methoxymethoxy groups lower the H-L gap, enhancing reactivity in polar solvents .

Q. What mechanisms underlie the biological activity of 3,5-bis(methoxymethoxy)benzaldehyde in cancer models?

- Methodology : Investigate interactions with cellular targets (e.g., kinases, DNA) via molecular docking and fluorescence-based binding assays. Correlate electronic properties (e.g., electron-withdrawing effects of substituents) with observed activity. SAR data from curcuminoid studies indicate that bulky substituents improve membrane permeability and target binding .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodology : Standardize assay protocols (e.g., cell line selection, incubation times) and validate purity using orthogonal analytical techniques. For example, discrepancies in IC values may arise from impurities or solvent effects, as seen in curcuminoid studies where solvent polarity significantly altered reactivity .

Q. What role do methoxymethoxy groups play in modulating the compound’s electronic properties?

- Methodology : Use local reactivity descriptors (e.g., Fukui indices) and molecular electrostatic potential (MEP) maps to identify electron-rich regions. Methoxymethoxy groups increase electron density at the aromatic ring, enhancing nucleophilic attack susceptibility, as observed in DFT studies of similar benzaldehyde derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.